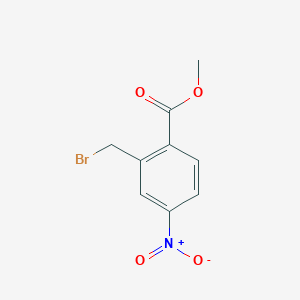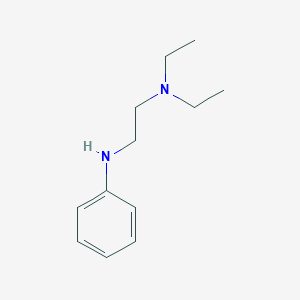
N,N-Diethyl-N'-phenylethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N'-phenylethylenediamine (DEEP) is a chemical compound that belongs to the class of organic compounds known as ethylenediamines. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a redox mediator and its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N'-phenylethylenediamine is not fully understood, but it is believed to act as a redox mediator by accepting or donating electrons in electron transfer reactions. N,N-Diethyl-N'-phenylethylenediamine can also form stable complexes with metal ions, which can affect the reactivity and stability of the metal ions.
Effets Biochimiques Et Physiologiques
N,N-Diethyl-N'-phenylethylenediamine has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. Additionally, N,N-Diethyl-N'-phenylethylenediamine has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Diethyl-N'-phenylethylenediamine in lab experiments is its ability to act as a redox mediator, which can facilitate electron transfer reactions. Additionally, N,N-Diethyl-N'-phenylethylenediamine can form stable complexes with metal ions, which can be used for the detection and quantification of metal ions in a sample. However, one limitation of using N,N-Diethyl-N'-phenylethylenediamine is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N,N-Diethyl-N'-phenylethylenediamine. One area of research is the development of new synthetic methods for N,N-Diethyl-N'-phenylethylenediamine that are more efficient and environmentally friendly. Another area of research is the investigation of the antioxidant and neuroprotective properties of N,N-Diethyl-N'-phenylethylenediamine in various disease models, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N,N-Diethyl-N'-phenylethylenediamine as a chelating agent for the detection and quantification of metal ions in biological samples is an area of research that has potential for future development.
Applications De Recherche Scientifique
N,N-Diethyl-N'-phenylethylenediamine has been used in various scientific research applications, including electrochemistry, analytical chemistry, and biochemistry. In electrochemistry, N,N-Diethyl-N'-phenylethylenediamine is used as a redox mediator to facilitate electron transfer reactions. In analytical chemistry, N,N-Diethyl-N'-phenylethylenediamine is used as a chelating agent to form stable complexes with metal ions, which can be used for the detection and quantification of metal ions in a sample. In biochemistry, N,N-Diethyl-N'-phenylethylenediamine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Propriétés
Numéro CAS |
1665-59-4 |
|---|---|
Nom du produit |
N,N-Diethyl-N'-phenylethylenediamine |
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
N',N'-diethyl-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
Clé InChI |
QUMIGAREEPSVLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=CC=CC=C1 |
SMILES canonique |
CCN(CC)CCNC1=CC=CC=C1 |
Autres numéros CAS |
1665-59-4 |
Pictogrammes |
Corrosive; Acute Toxic |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

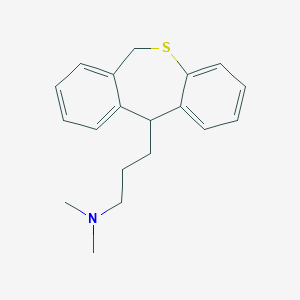
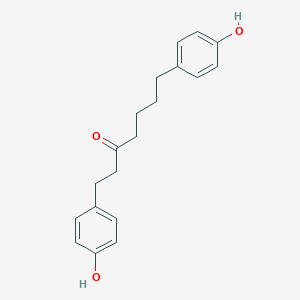
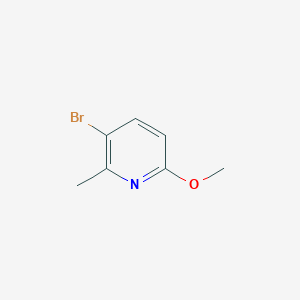

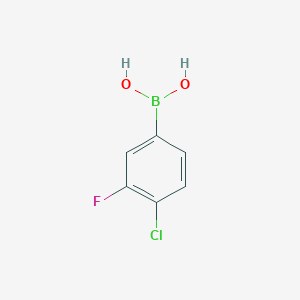
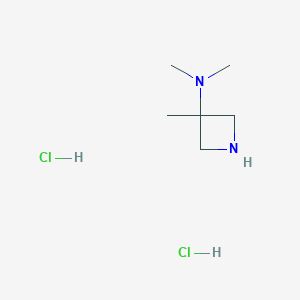
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
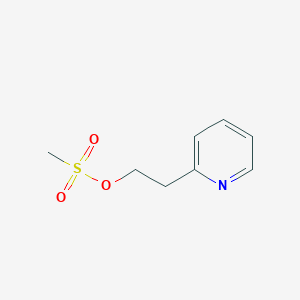
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
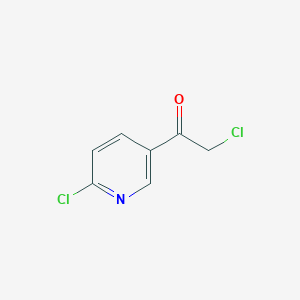
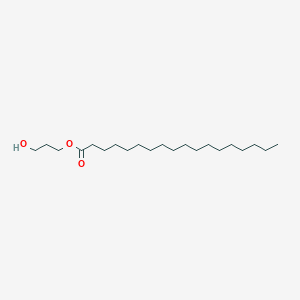
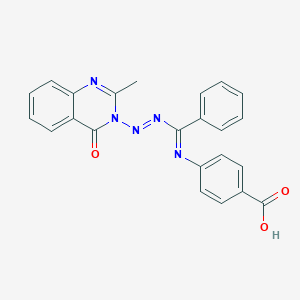
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
